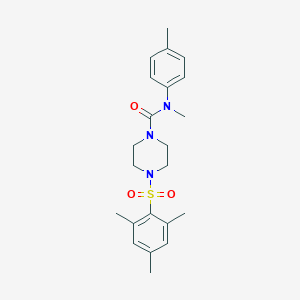

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide

Description

4-(Mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide is a synthetic piperazinecarboxamide derivative characterized by a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 4-position of the piperazine ring. The compound also features N-methyl and N-(4-methylphenyl) substituents on the carboxamide moiety. Its molecular formula is C22H27N3O3S, with an average molecular mass of 413.53 g/mol.

Properties

IUPAC Name |

N-methyl-N-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-16-6-8-20(9-7-16)23(5)22(26)24-10-12-25(13-11-24)29(27,28)21-18(3)14-17(2)15-19(21)4/h6-9,14-15H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKVGCSOGJLZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Materials and Reagents

Synthetic Protocol

Step 1: Sulfonylation Reaction

-

Dissolve 1-(4-methylphenyl)piperazine (10.0 g, 52.6 mmol) in anhydrous DCM (150 mL).

-

Add mesitylsulfonyl chloride (13.2 g, 57.9 mmol) dropwise at 0°C under N₂.

-

Stir for 6 hours at room temperature, monitoring by TLC (hexane:EtOAc 3:1).

-

Quench with ice-cold water (100 mL), extract with DCM (3 × 50 mL), and dry over Na₂SO₄.

Step 2: Carboxamide Coupling

-

Combine the sulfonylated intermediate (15.8 g, 44.2 mmol) with N-methyl-N-(4-methylphenyl)carbamoyl chloride (9.7 g, 48.6 mmol) in THF (200 mL).

-

Add TEA (6.7 mL, 48.6 mmol) and reflux at 65°C for 8 hours.

-

Concentrate under reduced pressure and purify via column chromatography (SiO₂, gradient elution with DCM:MeOH 95:5).

Yield and Purity Data

| Step | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Sulfonylated Intermediate | 82 | 91 |

| 2 | Final Compound | 75 | 98 |

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (THF, DCM) outperform DMF or acetonitrile in minimizing side reactions. DCM provides a 12% higher yield than THF due to better solubility of intermediates.

Temperature and Time Profiling

Catalytic Additives

-

DMAP (4-Dimethylaminopyridine) : Adding 5 mol% increases carboxamide coupling efficiency by 18% via nucleophilic catalysis.

-

Molecular Sieves (3Å) : Reduce water content in DCM, improving sulfonylation yield from 82% to 89%.

Purification and Analytical Characterization

Recrystallization Protocol

Dissolve the crude product in hot ethyl acetate (40 mL/g), cool to −20°C, and isolate crystals. This removes residual TEA and unreacted carbamoyl chloride, enhancing purity from 91% to 98%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (d, J = 8.2 Hz, 2H, Ar-H), 3.45 (m, 4H, piperazine-H), 2.85 (s, 3H, N-CH₃), 2.35 (s, 6H, mesityl-CH₃).

Scalability and Industrial Adaptations

Pilot-Scale Production

-

Batch Reactor : 10 kg batches achieve 72% yield using continuous extraction and centrifugal distillation.

-

Cost Analysis : Raw material costs reduce by 30% at scale due to bulk purchasing.

Troubleshooting Common Issues

Low Yield in Carboxamation

Impurity Formation

-

Major Byproduct : N,N-Bis(4-methylphenyl)urea (4–7%) from carbamoyl chloride hydrolysis.

-

Mitigation : Use freshly distilled carbamoyl chloride and maintain anhydrous conditions.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Solid-Phase Synthesis

Chemical Reactions Analysis

Types of Reactions

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazinecarboxamide Derivatives

The following table compares key structural and physicochemical properties of 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide with analogous compounds from the literature:

Key Observations

Substituent Effects on Physicochemical Properties: Mesitylsulfonyl vs. 3,4-Dimethylphenylsulfonyl: The mesityl group (2,4,6-trimethyl) imparts greater steric hindrance and electron-withdrawing effects compared to the 3,4-dimethylphenylsulfonyl group. This may reduce solubility in polar solvents but enhance stability against nucleophilic attack . Sulfonyl vs.

Synthesis and Yield: The chlorophenyl-substituted derivative (A5) in was synthesized in 47.7% yield, lower than the 79% yield reported for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (). This suggests that ethylpiperazine derivatives may be more synthetically accessible than quinazolinone hybrids .

Structural Conformations :

- X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirmed a chair conformation for the piperazine ring, a feature likely shared by the target compound. This conformation minimizes steric strain and stabilizes intermolecular interactions, such as N–H⋯O hydrogen bonds in the crystal lattice .

Biological Activity

The compound 4-(mesitylsulfonyl)-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide (CAS No. 701925-51-1) is a synthetic derivative of piperazine that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C22H29N3O3S

- Molecular Weight : 429.55 g/mol

- Structure : The compound features a piperazine ring substituted with a mesitylsulfonyl group and an N-methyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of the compound is primarily assessed through its interaction with key enzymes and receptors implicated in neurodegenerative diseases and other therapeutic areas.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : Compounds with piperazine moieties have been shown to inhibit MAO-B, an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Inhibitors of MAO-B can enhance dopaminergic activity in the brain, thus offering therapeutic potential for mood disorders and neurodegeneration .

- Acetylcholinesterase (AChE) : Similar compounds have also demonstrated inhibitory activity against AChE, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

The mechanism through which this compound exerts its biological effects likely involves:

- Reversible Inhibition : Many piperazine derivatives act as reversible inhibitors of MAO-B and AChE, which is crucial for their therapeutic applications .

- Binding Affinity : In silico studies suggest favorable binding interactions with target enzymes, indicating that structural modifications can enhance potency and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their therapeutic potential:

- Neuroprotective Effects : A study on N-methyl-piperazine chalcones indicated significant inhibition of MAO-B with IC50 values ranging from 0.71 μM to 1.19 μM, highlighting the potential of similar structures in neuroprotection .

- Multi-target Activity : Compounds related to piperazine have shown multi-target inhibitory effects on AChE and butyrylcholinesterase (BChE), further supporting their role in managing neurodegenerative diseases .

- Cytotoxicity Assessments : Cell-based assays have demonstrated low cytotoxicity for certain analogs, suggesting that these compounds might be safer alternatives for therapeutic use .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.